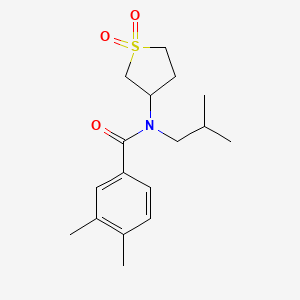

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a sulfone group, a tetrahydrothiophene ring, and a benzamide moiety, which contribute to its distinctive chemical properties.

Wirkmechanismus

Target of Action

The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation . This activation results in changes in the cell’s excitability .

Biochemical Pathways

The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays, which assess the absorption, distribution, metabolism, and excretion (ADME) properties of a compound . The compound displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by the compound leads to changes in the cell’s excitability . This can have various effects depending on the specific cell type and the physiological context .

Biochemische Analyse

Biochemical Properties

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide plays a significant role in biochemical reactions, particularly as a GIRK channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Cellular Effects

This compound influences cell function by modulating the activity of GIRK channels . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a GIRK channel activator . It exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide typically involves multiple steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source under acidic conditions.

Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Amidation Reaction: The final step involves the reaction of the sulfone with 3,4-dimethylbenzoyl chloride and isobutylamine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the cleavage of the sulfone group.

Reduction: Reduction reactions can target the sulfone group, converting it back to the corresponding sulfide.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂).

Major Products

Oxidation: Cleaved products of the sulfone group.

Reduction: Corresponding sulfide derivative.

Substitution: Nitrated or halogenated derivatives of the benzamide moiety.

Wissenschaftliche Forschungsanwendungen

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of enzyme activity.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3,4-dimethylbenzamide

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The isobutyl group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in biological systems compared to its methyl or ethyl analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide is a complex organic compound characterized by its unique structural features, including a tetrahydrothiophene ring and an isobutyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating ion channels and influencing various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C17H25NO3S, with a molecular weight of approximately 323.45 g/mol. The compound's structure enhances its lipophilicity and potential interactions with biological targets, which are critical for its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C17H25NO3S |

| Molecular Weight | 323.45 g/mol |

| Structural Features | Tetrahydrothiophene ring, Isobutyl group |

Target Interaction

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are crucial in regulating neuronal excitability and cardiovascular function.

Mode of Action

This compound acts as an activator of GIRK channels, leading to:

- Inhibition of neuronal excitability : By enhancing potassium ion conductance, it stabilizes resting membrane potentials and reduces action potential firing.

- Modulation of heart rate : Activation of GIRK channels in cardiac tissue can lead to bradycardia (reduced heart rate).

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties by inhibiting pathways such as COX and LO pathways .

- Cytotoxicity : Analogous compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis .

- Neuroprotective Effects : Activation of GIRK channels has been associated with neuroprotection in models of epilepsy and anxiety disorders .

Study 1: Anti-inflammatory Activity

A study on related compounds demonstrated that they could significantly reduce edema in rat models by inhibiting specific inflammatory pathways. The results showed a dose-dependent reduction in edema induced by various inflammatory agents.

Study 2: Cytotoxicity Assessment

In vitro studies on similar analogs indicated potent cytotoxicity against doxorubicin-resistant cancer cell lines. The mechanism involved disruption of cellular homeostasis through the modulation of potassium channels.

Pharmacokinetics

Pharmacokinetic evaluations suggest that the compound has favorable absorption and distribution characteristics due to its lipophilic nature. The activation of GIRK channels also implies potential impacts on drug metabolism and excretion pathways.

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3S/c1-12(2)10-18(16-7-8-22(20,21)11-16)17(19)15-6-5-13(3)14(4)9-15/h5-6,9,12,16H,7-8,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNJGNCFQLYHTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.